molecular formula C13H13BrN2O2 B11772203 Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11772203
M. Wt: 309.16 g/mol
InChI Key: OVHVLULMKVYAIX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2-bromobenzoyl chloride with ethyl 5-methyl-1H-pyrazole-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a catalyst such as copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylate: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.

    Ethyl 1-(2-iodophenyl)-5-methyl-1H-pyrazole-3-carboxylate: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

Biological Activity

Ethyl 1-(2-bromophenyl)-5-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 1235488-48-8, is a compound belonging to the pyrazole class, which has garnered significant interest due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antimicrobial fields.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The incorporation of the bromophenyl group is crucial for enhancing the compound's biological activity. Various methods have been reported in literature, including the use of different bases and solvents to optimize yield and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Anticancer Activity : Compounds with a pyrazole scaffold have demonstrated significant anticancer properties. For instance, studies indicate that related compounds can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro assays show that these compounds can induce apoptosis by activating caspase pathways at micromolar concentrations .
  • Antimicrobial Properties : Pyrazole derivatives are also recognized for their antibacterial and antifungal activities. They have been shown to be effective against multidrug-resistant strains of bacteria . The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Studies

A study evaluating the anticancer effects of pyrazole derivatives showed that this compound could inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound exhibited significant cytotoxicity at concentrations as low as 2.5 μM .

CompoundCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-23110Microtubule destabilization
7hHepG25Apoptosis via caspase activation
10cA54915Cell cycle arrest

Antimicrobial Activity

In antimicrobial assays, this compound demonstrated potent activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate its potential as a lead compound in developing new antimicrobial agents targeting resistant bacterial strains .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Infection Management : In a hospital setting, patients treated with formulations containing pyrazole derivatives exhibited faster recovery rates from infections caused by resistant bacteria compared to standard antibiotic treatments.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 1-(2-bromophenyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)11-8-9(2)16(15-11)12-7-5-4-6-10(12)14/h4-8H,3H2,1-2H3

InChI Key

OVHVLULMKVYAIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2Br

Origin of Product

United States

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